Esomeprazole magnesium is the magnesium salt form of esomeprazole, the S-enantiomer of omeprazole. [] Esomeprazole belongs to a class of drugs known as proton pump inhibitors (PPIs), which reduce gastric acid production. While extensively studied for its pharmaceutical applications in treating gastrointestinal disorders, this report focuses solely on its scientific research applications.
Omeprazole was first introduced in the 1980s and has since become one of the most widely prescribed medications for acid-related disorders. The magnesium salt form is utilized to improve the stability and absorption of omeprazole in the gastrointestinal tract.
Omeprazole magnesium is classified as a proton pump inhibitor, specifically targeting the H+, K+-ATPase enzyme in gastric parietal cells. This classification places it among other medications used to reduce gastric acid secretion.
The synthesis of omeprazole magnesium can be achieved through several methods, each focusing on combining omeprazole with a magnesium source.
The processes typically involve multiple steps including:
Omeprazole magnesium can be represented by its molecular formula, which includes both the omeprazole moiety and magnesium ions. The structural formula highlights the sulfoxide group characteristic of omeprazole.
Omeprazole magnesium undergoes various chemical reactions primarily related to its mechanism of action as a proton pump inhibitor.
The stability of omeprazole magnesium in various pH environments is crucial for its effectiveness as a therapeutic agent.
The primary mechanism by which omeprazole magnesium exerts its effects involves inhibition of gastric acid secretion.
Omeprazole magnesium has several significant applications in medicine:
Omeprazole magnesium (C₃₄H₃₆MgN₆O₆S₂) is a divalent magnesium complex coordinating two omeprazole anions. Each omeprazole unit features:
The magnesium ion binds to the deprotonated benzimidazole nitrogen (N3) and the sulfinyl oxygen, creating a tetrahedral coordination sphere. This configuration stabilizes the acid-labile sulfoxide group, enhancing stability compared to neutral omeprazole [6] [8].
Key structural identifiers:
Property | Value | Reference |
---|---|---|
Molecular Weight | 713.12 g/mol (anhydrous) | [3] |
CAS Number | 95382-33-5 | [7] |
InChI Key | ZAUIQBMEUIXDRJ-UHFFFAOYSA-N | [7] |
Sulfinyl Chirality | Racemic mixture | [8] |
Table 1: Fundamental molecular identifiers of omeprazole magnesium.
Omeprazole magnesium exhibits significant solid-state heterogeneity:
Table 2: Thermal behavior of solid forms:
Form | Dehydration Temp | Decomposition Temp | Crystallinity |
---|---|---|---|
Amorphous anhydrate | Not applicable | 194°C (exothermic) | <5% |
Crystalline hydrate | 124°C (endothermic) | 202°C (endothermic) | 67-80% |
X-ray powder diffraction (XRPD) analyses confirm that crystalline materials show characteristic peaks at 14.84°, 23.61°, and 28.46° 2θ, while amorphous forms exhibit halo patterns [6] [8].
In acidic environments (pH < 5):
Magnesium coordination partially shields the sulfoxide moiety, delaying acid-mediated decomposition by 3-fold compared to sodium salts. However, prolonged acid exposure still degrades >95% within 2 hours at pH 3.0 [8].
The optimized industrial synthesis involves two stages:
Stage 1: Magnesium methoxide preparation
2 CH₃OH + Mg → Mg(OCH₃)₂ + H₂ (g)
Stage 2: Salt formation
2 C₁₇H₁₈N₃O₃S + Mg(OCH₃)₂ → (C₁₇H₁₇N₃O₃S)₂Mg + 2 CH₃OH
Green chemistry innovations:
Critical impurities (per ICH Q3B guidelines) include:
Impurity | Structure | Origin | Acceptance Limit |
---|---|---|---|
Omeprazole sulfone (Imp-D) | Benzimidazole-SO₂-pyridine | Oxidation | 0.15% |
Des-methoxy omeprazole | Lacking 5-methoxy group | Incomplete synthesis | 0.10% |
Pyridine N-oxide | Oxidized pyridine ring | Forced degradation | 0.20% |
Table 3: Major identified impurities in omeprazole magnesium [5] [10]
Analytical control strategies:
Table 4: Quality control specifications:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9